molecular formula C11H8Cl2OS2 B14627754 (2,5-Dichlorothiophen-3-yl)(2,5-dimethylthiophen-3-yl)methanone CAS No. 57248-35-8

(2,5-Dichlorothiophen-3-yl)(2,5-dimethylthiophen-3-yl)methanone

Cat. No.: B14627754
CAS No.: 57248-35-8
M. Wt: 291.2 g/mol
InChI Key: VCPBMKKSORRIJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,5-Dichlorothiophen-3-yl)(2,5-dimethylthiophen-3-yl)methanone is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of two thiophene rings, one substituted with dichloro groups and the other with dimethyl groups, connected by a methanone (carbonyl) group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dichlorothiophen-3-yl)(2,5-dimethylthiophen-3-yl)methanone can be achieved through a Friedel-Crafts acylation reaction. In this method, 2,5-dimethylthiophene is reacted with oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4). The reaction is typically carried out in a solvent like dichloromethane (DCM) at low temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, can be applied to scale up the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dichlorothiophen-3-yl)(2,5-dimethylthiophen-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Halogen atoms in the thiophene rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Thiophene derivatives with various functional groups.

Scientific Research Applications

(2,5-Dichlorothiophen-3-yl)(2,5-dimethylthiophen-3-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the development of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of (2,5-Dichlorothiophen-3-yl)(2,5-dimethylthiophen-3-yl)methanone depends on its specific application. In biochemical assays, the compound may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with sulfur-containing amino acids or other nucleophilic sites in proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-Dichlorothiophen-3-yl)(2,5-dimethylthiophen-3-yl)methanone is unique due to the combination of dichloro and dimethyl substitutions on the thiophene rings, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions in various chemical and biological contexts.

Properties

CAS No.

57248-35-8

Molecular Formula

C11H8Cl2OS2

Molecular Weight

291.2 g/mol

IUPAC Name

(2,5-dichlorothiophen-3-yl)-(2,5-dimethylthiophen-3-yl)methanone

InChI

InChI=1S/C11H8Cl2OS2/c1-5-3-7(6(2)15-5)10(14)8-4-9(12)16-11(8)13/h3-4H,1-2H3

InChI Key

VCPBMKKSORRIJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C(=O)C2=C(SC(=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.